

Comparative metabolomics of decanoylcarnitine in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

Decanoylcarnitine: A Comparative Metabolomic Analysis in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Decanoylcarnitine (C10), a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the mitochondrial beta-oxidation of fatty acids. Emerging evidence from metabolomic studies has highlighted significant alterations in **decanoylcarnitine** levels across various disease states compared to healthy individuals. This guide provides a comparative overview of **decanoylcarnitine** concentrations in healthy versus diseased states, supported by experimental data and detailed methodologies, to aid researchers in understanding its potential as a biomarker and therapeutic target.

Quantitative Comparison of Decanoylcarnitine Levels

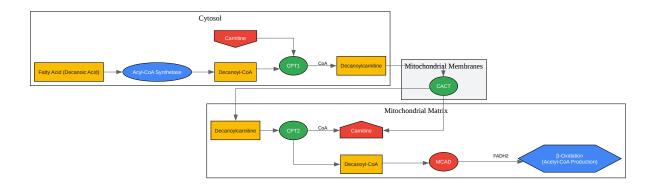
The following tables summarize the reported concentrations of **decanoylcarnitine** in healthy individuals and patients with specific diseases. It is important to note that values can vary between studies due to differences in analytical methods, sample populations, and patient characteristics.

Table 1: Reference Range for **Decanoylcarnitine** in Healthy Individuals

Population	Matrix	Concentration (nmol/mL)	Reference
Adults (≥8 years)	Plasma	< 0.88	[1]
Children (8 days - 7 years)	Plasma	< 0.91	[1]
Newborns (≤7 days)	Plasma	< 0.27	[1]
Adults	Plasma	0 - 0.38 μmol/L (0 - 0.38 nmol/mL)	[2]

Table 2: Decanoylcarnitine Levels in Various Disease States

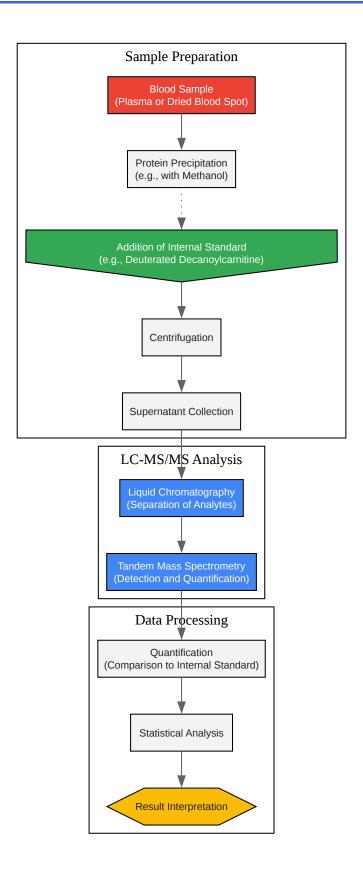
Disease State	Matrix	Patient Population	Observatio n	Quantitative Data	Reference
Coronary Artery Disease (CAD)	Plasma	Patients with epicardial artery disease vs. controls with normal angiograms	Significantly lower in CAD patients.	CAD Group: 0.00 (0.00– 0.37) μMControl Group: 0.36 (0.19–0.44) μΜ	
Cardioemboli c Stroke	Blood	Acute ischemic stroke patients (cardioemboli c subtype) vs. healthy controls	Significantly elevated in stroke patients. Associated with increased risk of stroke recurrence.	Odds Ratio for CE: 2.839Hazard Ratio for Recurrence: 3.767	[3][4][5]
Hepatocellula r Carcinoma (HCC)	Serum/Plasm a	HCC patients vs. healthy controls or patients with cirrhosis	Reports are varied. Some studies show reduced levels of medium-chain acylcarnitines, including decanoylcarnitine, in HCC tissue. Others report increased levels in the context of cirrhosis	Specific quantitative comparison not consistently available. One study reported reduced levels of MCACs (C8, C8:1, C10, and C10:1) in the serum of HCC patients.	[6][7]



			progressing to HCC.	
Medium- Chain Acyl- CoA Dehydrogena se Deficiency (MCADD)	Plasma/Dried Blood Spots	Newborns and individuals with MCADD	While octanoylcarnit ine (C8) is the primary marker, the ratio of C8/C10 is a key diagnostic indicator and is significantly elevated.	Not typically reported as a standalone concentration but as a ratio to octanoylcarnit ine.

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the central role of **decanoylcarnitine** in fatty acid metabolism and a typical experimental workflow for its quantification.



Click to download full resolution via product page

Fatty Acid Oxidation Pathway for Decanoic Acid.

Click to download full resolution via product page

Typical workflow for **decanoylcarnitine** quantification.

Experimental Protocols

The quantification of **decanoylcarnitine** and other acylcarnitines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below are generalized protocols for plasma and dried blood spots (DBS).

Protocol 1: Acylcarnitine Analysis in Human Plasma

- 1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 50 μL of plasma, add 200 μL of ice-cold methanol containing a known concentration of isotopically labeled internal standards (e.g., d3-decanoylcarnitine).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the initial mobile phase.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Use a C18 or a hydrophilic interaction liquid chromatography (HILIC) column for separation.
 - Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - The flow rate is typically set between 0.2 and 0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):

- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for decanoylcarnitine is m/z 316.3, and a common product ion is m/z 85.1.
- The specific transitions for the internal standard are also monitored.

3. Data Analysis:

- Quantify the concentration of decanoylcarnitine by comparing the peak area of the analyte to the peak area of the internal standard.
- Use a calibration curve prepared with known concentrations of decanoylcarnitine to ensure accuracy.

Protocol 2: Acylcarnitine Analysis in Dried Blood Spots (DBS)

- 1. Sample Preparation:
- Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
- Add 100 μL of a methanol-based extraction solution containing isotopically labeled internal standards to each well.
- Agitate the plate on a shaker for 30 minutes at room temperature to extract the acylcarnitines.
- Transfer the supernatant to a new 96-well plate.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

• The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential adjustments to the gradient and run time to optimize for the DBS matrix.

3. Data Analysis:

 Quantification is performed as described for plasma analysis, by comparing the analyte response to the internal standard response and using a calibration curve.

Concluding Remarks

The comparative analysis of **decanoylcarnitine** levels reveals its dynamic role in metabolic homeostasis and its potential as a biomarker in a range of diseases. In conditions like coronary artery disease and cardioembolic stroke, altered **decanoylcarnitine** concentrations may reflect underlying mitochondrial dysfunction and perturbed fatty acid metabolism. In the context of hepatocellular carcinoma, the changes appear more complex and may depend on the stage of the disease. For inborn errors of metabolism such as MCADD, the measurement of **decanoylcarnitine**, particularly in relation to other acylcarnitines, is a cornerstone of diagnosis.

The provided experimental protocols offer a standardized approach for the reliable quantification of **decanoylcarnitine**, which is essential for advancing research in this area. Further investigation into the precise mechanisms driving the observed changes in **decanoylcarnitine** levels will be crucial for the development of novel diagnostic and therapeutic strategies targeting metabolic dysregulation in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acylcarnitine Profile [healthcare.uiowa.edu]
- 2. Decanoylcarnitine, C10 Acylcarnitine Profile, Plasma Lab Results explained |
 HealthMatters.io [healthmatters.io]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Medium-Chain Acylcarnitines Are Associated With Cardioembolic Stroke and Stroke Recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative metabolomics of decanoylcarnitine in healthy vs. diseased states]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607032#comparative-metabolomics-of-decanoylcarnitine-in-healthy-vs-diseased-states]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com